molecular formula C10H8BrNO4 B1415334 methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate CAS No. 2092040-62-3

methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Cat. No.: B1415334
CAS No.: 2092040-62-3
M. Wt: 286.08 g/mol
InChI Key: ZWHYBOKQYJERNT-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate” is a chemical compound. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for various pharmacological activities . The compound’s structure includes functional groups like a halo at the 7 position of the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzoxazine core and a carboxylate group. The benzoxazine ring is a heterocyclic compound containing a benzene ring fused to an oxazine ring .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it was used as a starting material in the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . The reaction was catalyzed by copper (I) and involved various aromatic aldehydes .

Scientific Research Applications

Stereoselective Synthesis and Peptidomimetic Applications

The compound methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate and its derivatives are utilized in stereoselective synthesis processes. For instance, Hrast et al. (1999) demonstrate the synthesis of enantiomerically and diastereomerically pure carboxamides from similar compounds. These carboxamides are essential in creating peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Organic Synthesis and Antagonist Development

In the field of organic synthesis, this compound is instrumental in developing pharmacological agents. For example, Ikemoto et al. (2005) utilized a derivative in the practical synthesis of an orally active CCR5 antagonist, showcasing its potential in the development of therapeutic agents (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Antimicrobial and Antioxidant Properties

The derivatives of this compound have also been explored for their antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized compounds from similar derivatives, demonstrating their effectiveness in antimicrobial and antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Lipase-Catalyzed Resolution Studies

In the realm of enzymatic processes, Prasad et al. (2006) investigated the lipase-catalyzed resolution of novel derivatives, focusing on stereoselective deacetylation. This research highlights the compound's relevance in enzymatic and chiral studies (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).

Novel Cyclization and Synthesis Methods

The compound and its derivatives are key in developing new cyclization and synthesis methods. For instance, Lisowskaya, Alajarín, and Sánchez-Andrada (2006) explored novel cyclization modes leading to the synthesis of unique benzoxazine derivatives, indicating the versatility of this compound in organic chemistry (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Future Directions

The future directions for research on “methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate” could include further optimization and mechanism studies on this chemotype . This could potentially lead to the development of new therapeutic agents with various biological activities.

Biochemical Analysis

Biochemical Properties

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolism . The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to competitive inhibition and disruption of enzyme activity . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells are less pronounced, indicating a potential therapeutic window for cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in xenograft models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases, leading to altered metabolic flux and reduced ATP production . Additionally, this compound can affect the levels of metabolites, such as glucose and lactate, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

methyl 7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)12-8(13)4-16-7/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYBOKQYJERNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092040-62-3
Record name methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

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